molecular formula C15H13N3O3 B2447570 2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile CAS No. 876548-78-6

2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile

Cat. No.: B2447570
CAS No.: 876548-78-6
M. Wt: 283.287
InChI Key: HARPKXHGRUHXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C15H13N3O3 It is a derivative of benzonitrile, featuring a methoxybenzylamino group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of a suitable benzonitrile derivative to introduce the nitro group. This is followed by a substitution reaction where the nitrobenzonitrile is reacted with 4-methoxybenzylamine under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Reduction: 2-[(4-Methoxybenzyl)amino]-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 2-[(4-Hydroxybenzyl)amino]-5-nitrobenzonitrile.

Scientific Research Applications

2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxybenzylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzylamino group and nitro group provide a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)10-17-15-7-4-13(18(19)20)8-12(15)9-16/h2-8,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARPKXHGRUHXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.